An In-depth Technical Guide to 5-Methyl-1H-indazole-3-carboxylic acid hydrazide: Synthesis, Characterization, and Biological Evaluation
An In-depth Technical Guide to 5-Methyl-1H-indazole-3-carboxylic acid hydrazide: Synthesis, Characterization, and Biological Evaluation
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[1] This technical guide provides a comprehensive overview of 5-Methyl-1H-indazole-3-carboxylic acid hydrazide, a derivative with significant, yet largely unexplored, therapeutic potential. This document details a proposed synthetic pathway, predicted physicochemical properties, and robust protocols for its biological evaluation. It is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this molecule. While specific experimental data for this compound is limited, this guide synthesizes information from closely related analogues to provide a scientifically grounded framework for its investigation.
Introduction: The Promise of the Indazole Scaffold
Indazole-containing compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects through the inhibition of various protein kinases.[2][3] The 1H-indazole-3-carboxamide moiety, in particular, is a key structural feature in the design of various enzyme inhibitors.[4] The addition of a hydrazide functional group introduces a versatile handle for further chemical modifications, such as the formation of hydrazones, which are themselves a class of compounds with significant biological activity.[5] This guide focuses on the 5-methyl substituted derivative, exploring how this modification may influence its biological and physical properties.
Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid hydrazide
A plausible and efficient multi-step synthesis for 5-Methyl-1H-indazole-3-carboxylic acid hydrazide is proposed, commencing from the commercially available 5-Methyl-1H-indazole-3-carboxylic acid. This pathway involves an initial esterification followed by hydrazinolysis.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-methyl-1H-indazole-3-carboxylate
This procedure is adapted from a general method for the esterification of 1H-indazole-3-carboxylic acid.[6]
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Materials:
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5-Methyl-1H-indazole-3-carboxylic acid
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Methanol (reagent grade)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ethyl acetate
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 5-Methyl-1H-indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
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Stir the resulting solution at reflux temperature for 2 hours.
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Cool the reaction mixture to room temperature and evaporate the methanol under reduced pressure.
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Treat the residue with ice water, and extract the precipitated product with ethyl acetate.
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Wash the organic layer with brine solution and dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield Methyl 5-methyl-1H-indazole-3-carboxylate.
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Step 2: Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid hydrazide
This protocol is based on the synthesis of the unsubstituted 1H-indazole-3-carboxylic acid hydrazide.[6]
-
Materials:
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Methyl 5-methyl-1H-indazole-3-carboxylate
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Hydrazine hydrate (NH₂NH₂·H₂O)
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Ethanol
-
-
Procedure:
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To a solution of Methyl 5-methyl-1H-indazole-3-carboxylate (1 equivalent) in ethanol at room temperature, add hydrazine hydrate (1.5 equivalents).
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Stir the resulting solution at reflux temperature for 4 hours.
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Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
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The resulting solid is the crude 5-Methyl-1H-indazole-3-carboxylic acid hydrazide, which can be further purified by recrystallization.
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Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Reference |
| Molecular Formula | C₉H₁₀N₄O | Based on chemical structure. |
| Molecular Weight | 190.20 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | >200 | Hydrazides of aromatic carboxylic acids typically have high melting points. The precursor, 5-Methyl-1H-indazole-3-carboxylic acid, has a melting point of 285-290 °C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The presence of polar functional groups suggests some water solubility, while the aromatic core limits it. Solubility in polar aprotic solvents is expected for similar heterocyclic compounds. |
| pKa | The indazole NH is weakly acidic (pKa ~14-15). The hydrazide moiety has both acidic and basic character. | Based on the known pKa values of indazoles and hydrazides. |
Predicted Spectroscopic Data
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¹H NMR (in DMSO-d₆):
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δ ~13.0-14.0 ppm (s, 1H): Indazole N-H proton.
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δ ~9.0-10.0 ppm (s, 1H): Hydrazide -CONH- proton.
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δ ~7.0-8.0 ppm (m, 3H): Aromatic protons on the indazole ring.
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δ ~4.0-5.0 ppm (br s, 2H): Hydrazide -NH₂ protons.
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δ ~2.4 ppm (s, 3H): Methyl group protons.
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¹³C NMR (in DMSO-d₆):
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δ ~160-165 ppm: Carbonyl carbon.
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δ ~110-145 ppm: Aromatic carbons of the indazole ring.
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δ ~20-25 ppm: Methyl carbon.
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IR (KBr, cm⁻¹):
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~3300-3400: N-H stretching (indazole and hydrazide).
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~1640-1680: C=O stretching (amide I band).
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~1500-1600: N-H bending and C=C stretching.
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-
Mass Spectrometry (ESI+):
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m/z ~191.09 [M+H]⁺: Protonated molecular ion.
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Biological Evaluation: A Roadmap
The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][3] A comprehensive biological evaluation of 5-Methyl-1H-indazole-3-carboxylic acid hydrazide is therefore warranted. The following section outlines a proposed workflow for this evaluation.
Caption: Workflow for the biological evaluation of the target compound.
Antimicrobial Activity Screening
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Rationale: The indazole nucleus and hydrazone derivatives are known to possess antibacterial and antifungal properties.
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Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [7]
-
Prepare a stock solution of the test compound in DMSO.
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In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
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Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
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Include positive (microorganism in broth) and negative (broth only) controls.
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Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
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Anticancer Activity Screening
-
Rationale: Many indazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases.[2]
-
Protocol: MTT Assay for Cytotoxicity [8]
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Mechanisms of Action and Therapeutic Applications
Based on the known activities of structurally related compounds, 5-Methyl-1H-indazole-3-carboxylic acid hydrazide could potentially exert its biological effects through several mechanisms:
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Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors. The compound could be screened against a panel of kinases to identify potential targets.
-
Disruption of Microbial Cell Processes: As an antimicrobial agent, it may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication in bacteria and fungi.
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Induction of Apoptosis: In cancer cells, the compound might trigger programmed cell death through various signaling pathways.
These potential mechanisms suggest that 5-Methyl-1H-indazole-3-carboxylic acid hydrazide could be a valuable lead compound for the development of novel:
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Anticancer agents
-
Antibacterial drugs
-
Antifungal therapeutics
-
Anti-inflammatory agents
Conclusion and Future Directions
5-Methyl-1H-indazole-3-carboxylic acid hydrazide is a promising, yet understudied, molecule. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed protocols are based on well-established methodologies and the known properties of the indazole scaffold. Future research should focus on the experimental validation of the proposed synthesis and the systematic biological screening of this compound. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent.
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